N,N-Dibutyl-2-cyclopentylacetamide
Description
N,N-Dibutyl-2-cyclopentylacetamide is a tertiary amide characterized by two butyl groups attached to the nitrogen atom and a cyclopentyl moiety at the α-carbon of the acetamide backbone. This compound is hypothesized to serve as a pharmaceutical intermediate or specialty solvent due to its lipophilic nature, imparted by the bulky dibutyl and cyclopentyl substituents.
Properties
CAS No. |
91424-61-2 |
|---|---|
Molecular Formula |
C15H29NO |
Molecular Weight |
239.40 g/mol |
IUPAC Name |
N,N-dibutyl-2-cyclopentylacetamide |
InChI |
InChI=1S/C15H29NO/c1-3-5-11-16(12-6-4-2)15(17)13-14-9-7-8-10-14/h14H,3-13H2,1-2H3 |
InChI Key |
CJRLZNDMQVFONP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)CC1CCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-2-cyclopentylacetamide typically involves the reaction of cyclopentylacetic acid with dibutylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as chromatography may be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-2-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the butyl groups can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Cyclopentylacetic acid or cyclopentanone derivatives.
Reduction: N,N-Dibutyl-2-cyclopentylamine.
Substitution: N,N-Dialkyl or N,N-Diaryl-2-cyclopentylacetamide derivatives.
Scientific Research Applications
N,N-Dibutyl-2-cyclopentylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-2-cyclopentylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways, affecting the activity of proteins involved in these processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogs
Structural and Functional Differences
- Substituent Effects: Dibutyl vs. Diethyl/Dimethyl: The dibutyl groups in the target compound enhance lipophilicity and steric hindrance compared to smaller alkyl chains (e.g., diethyl or dimethyl). This may improve membrane permeability in drug delivery but reduce solubility in polar solvents . Cyclopentyl vs. Phenyl/Cyano: The cyclopentyl group introduces aliphatic rigidity, whereas phenyl (in N,N-Dimethyl-2-phenylacetamide) enables π-π interactions. The cyano group in 2-Cyano-N,N-Diethylacetamide increases polarity and reactivity, making it suitable for nucleophilic substitutions .
Physicochemical Properties
- Molecular Weight : The target compound (239.4 g/mol) is significantly heavier than simpler analogs like N,N-Diethylacetamide (115.18 g/mol), influencing its diffusion kinetics and boiling point .
- Physical State : Bulky substituents (e.g., cyclopentyl) tend to stabilize solids, but the target compound is assumed liquid due to flexible butyl chains. N,N-Dimethyl-2-phenylacetamide, with a rigid phenyl group, exists as a solid .
Research Findings and Trends
- Biological Activity: N-Cyclopentylacetamide derivatives (e.g., 2-[(2-Cyanophenyl)amino]-N-cyclopentylacetamide) show promise in medicinal chemistry, leveraging the cyclopentyl group for target binding .
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